



Application Notes: Divinyl Sulfone (DVS) Crosslinking Reactions

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Compound of Interest		
Compound Name:	Divinyl sulfone	
Cat. No.:	B147607	Get Quote

Introduction

Divinyl sulfone (DVS) is a highly efficient, homobifunctional crosslinking agent widely used in bioconjugation and polymer chemistry. Its utility stems from the two electron-deficient vinyl groups that readily react with nucleophiles via a Michael-type addition reaction.[1][2] This reactivity makes DVS an excellent choice for crosslinking polymers containing hydroxyl, amine, or thiol groups, such as polysaccharides and proteins.[3][4] The resulting sulfonyl-bis-ethyl ether or thioether linkages are stable, making DVS-crosslinked materials suitable for various applications in research and drug development, including the formation of hydrogels for tissue engineering, controlled drug delivery, and the immobilization of enzymes and proteins.[1][3][5]

Mechanism of Action

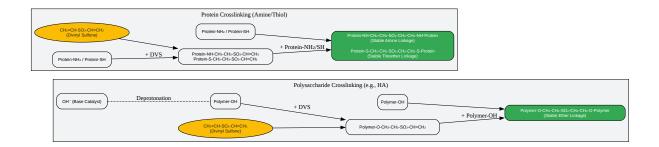
The crosslinking reaction with DVS proceeds through a base-catalyzed Michael addition. In an alkaline environment, nucleophilic groups (like the hydroxyl groups on hyaluronic acid or the amine groups on proteins) are deprotonated, increasing their reactivity.[6][7] These activated nucleophiles then attack one of the vinyl groups of DVS. The reaction proceeds with the second vinyl group reacting with another nucleophile on an adjacent polymer chain, forming a stable, covalent crosslink.[6][8] The vinyl sulfone group is particularly selective for thiol groups under mildly acidic conditions, which can be exploited for specific protein conjugations.[9]

Key Applications in Research and Drug Development



- Hydrogel Formation: DVS is extensively used to create hydrogels from natural polymers like hyaluronic acid (HA), cellulose, and cyclodextrins.[2][10] These hydrogels are used as scaffolds in regenerative medicine, as viscosupplements in osteoarthritis treatment, and as matrices for controlled drug release.[3][7]
- Protein Immobilization and Conjugation: The ability of DVS to react with various functional groups on proteins (amino, thiol, phenol, imidazole) makes it a valuable tool for immobilizing enzymes on solid supports or for studying protein-protein interactions.[3][11][12]
- Stabilization of Biomaterials: Crosslinking with DVS can enhance the mechanical properties, stability against enzymatic degradation, and in vivo residence time of biomaterials.[3][13]

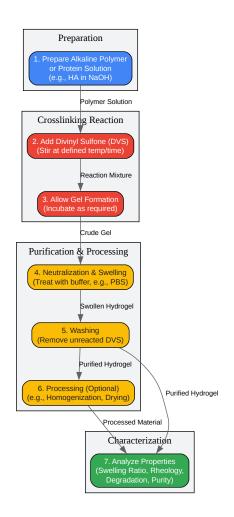
Visualizations



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Caption: Reaction mechanism of divinyl sulfone (DVS) crosslinking.





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Caption: General experimental workflow for DVS crosslinking.

Quantitative Data Summary

Table 1: Reaction Conditions for Hyaluronic Acid (HA) Crosslinking with DVS



Parameter	Value/Range	Notes	Source(s)
HA Concentration	3% - 8% (w/v)	Higher concentrations can lead to denser networks.	[6][7][13]
Alkaline Medium	0.05 M - 0.2 M NaOH	Provides the necessary alkaline environment for hydroxyl deprotonation.	[6][7][13]
Optimal pH	11.79 - 12.63	This narrow range is crucial for fine-tuning the crosslinking degree.	[6][7][14]
HA/DVS Mass Ratio	10:1 to 1:1	This ratio significantly impacts the degree of crosslinking and final properties.	[6][13]
Reaction Temperature	25°C - 50°C	Some protocols use room temperature, while others involve a heating step to ensure reaction completion.	[6][7][13][15]
Reaction Time	1 hour - 4 hours	The duration depends on temperature, concentration, and desired crosslinking density.	[6][7][13]

Table 2: Kinetic Data for DVS Reaction with Amino Groups (30°C)



Compound	Rate Constant (M ⁻¹ s ⁻¹)	Notes	Source(s)
Glycine	$(4.84 \pm 0.58) \times 10^{-1}$	Model compound for primary amines.	[11][12]
Bovine Serum Albumin (BSA)	(2.97 ± 0.31) x 10 ⁻²	Represents a complex protein with multiple reactive sites.	[11][12]
αı-Casein	(2.38 ± 0.49) x 10 ⁻²	Another model protein for studying crosslinking kinetics.	[11][12]

Experimental Protocols

Protocol 1: Crosslinking of Hyaluronic Acid (HA) to Form a Hydrogel

This protocol is based on methodologies for creating DVS-crosslinked HA hydrogels for applications like viscosupplementation or tissue engineering scaffolds.[6][7][13]

Materials:

- Sodium Hyaluronate (HA) powder
- Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)
- Divinyl Sulfone (DVS)
- Phosphate Buffered Saline (PBS), pH 7.4
- Stir plate and stir bar
- Reaction vessel

Procedure:

• HA Solution Preparation:



- Slowly dissolve HA powder in 0.2 M NaOH solution to achieve the desired final concentration (e.g., 4% w/v).[13]
- Stir the solution at room temperature (approx. 20-25°C) for at least 1 hour or until the HA
 is fully dissolved and the solution is homogeneous.[13]
- Crosslinking Reaction:
 - While stirring, add the desired amount of DVS to the HA solution. A common HA/DVS weight ratio is 10:1 or 7:1.[13]
 - Continue stirring vigorously for 5 minutes to ensure thorough mixing.[13]
 - Stop stirring and allow the mixture to stand at room temperature for 1 hour, during which a
 gel will form.[13]
 - Optional Heating Step: For a more complete and homogeneous reaction, the gel can be incubated at a higher temperature (e.g., 40-50°C) for 1-2 hours.[13][15]
- Purification and Swelling:
 - Immerse the resulting hydrogel in a large volume of PBS (pH ~7.0) to neutralize the NaOH and allow the gel to swell.[13][15]
 - Allow the gel to swell for 24-48 hours, replacing the PBS solution periodically (e.g., every 8-12 hours) to remove unreacted DVS and other impurities.[7]
- Final Processing & Storage:
 - The swollen hydrogel can be processed further if needed (e.g., sheared to create microparticles) or stored in sterile PBS at 4°C.[6][7]

Protocol 2: Crosslinking of a Protein (e.g., Bovine Serum Albumin)

This protocol provides a general method for conjugating a protein containing free cysteine residues with DVS. The vinyl sulfone group shows high reactivity towards thiols.[16]



Materials:

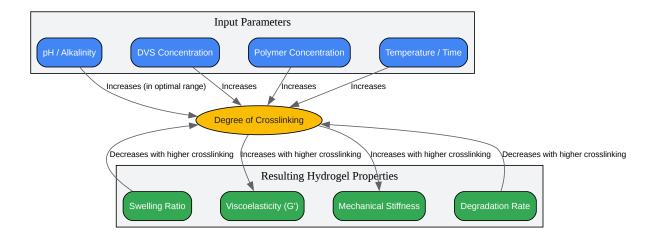
- Bovine Serum Albumin (BSA)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (to reduce disulfide bonds, if necessary)
- Phosphate Buffer (0.1 M, pH 9.0)
- **Divinyl Sulfone** (DVS)
- DMSO (optional, to dissolve DVS)
- SDS-PAGE equipment for analysis

Procedure:

- Protein Preparation (Thiol Reduction Optional):
 - If the protein's cysteine residues are oxidized, they must be reduced. Prepare a 10:1 molar ratio of TCEP to BSA in 0.1 M Phosphate Buffer, pH 9.0.[16]
 - Incubate the solution at room temperature (23°C) for 1 hour.[16]
- Crosslinking Reaction:
 - Combine the BSA solution (reduced or native) with DVS. A molar excess of DVS (e.g., 18 equivalents) is typically used.[16]
 - If DVS is not readily soluble, a small amount of a co-solvent like DMSO can be used (e.g., 1% of total volume).[16]
 - Allow the reaction to proceed for 2 hours at 23°C.[16]
- Analysis:
 - Analyze the reaction mixture using SDS-PAGE under non-reducing conditions to observe the formation of higher molecular weight conjugates and oligomers, confirming successful crosslinking.[16]



- Purification (Optional):
 - If a purified conjugate is required, the reaction mixture can be purified using size-exclusion chromatography to remove excess DVS and unreacted protein.



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Caption: Influence of key parameters on hydrogel properties.

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Methodological & Application





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